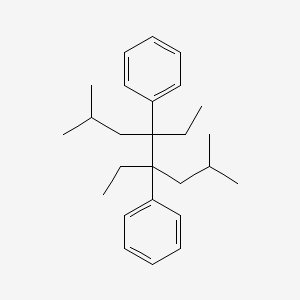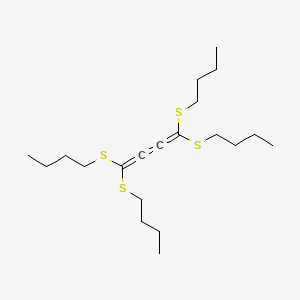
Tetrakis(butylsulfanyl)butatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(butylsulfanyl)butatriene is a chemical compound characterized by the presence of four butylsulfanyl groups attached to a butatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(butylsulfanyl)butatriene typically involves the reaction of a suitable butatriene precursor with butylthiolates. One common method involves the treatment of pentachlorobutadiene with butylthiolates in ethanol, leading to the substitution of chlorine atoms with butylsulfanyl groups . The reaction is usually carried out at room temperature and can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(butylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylsulfanyl groups to thiols or other reduced forms.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted butatriene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research into the biological activity of thiosubstituted compounds may lead to the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tetrakis(butylsulfanyl)butatriene involves its interaction with molecular targets through its butylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Another thiosubstituted butatriene with trimethylsilyl groups instead of butylsulfanyl groups.
Tetrakis(tert-butylsulfanyl)butatriene: A similar compound with tert-butylsulfanyl groups.
Uniqueness
Tetrakis(butylsulfanyl)butatriene is unique due to the specific properties imparted by the butylsulfanyl groups. These groups influence the compound’s reactivity, stability, and potential applications in ways that differ from other thiosubstituted butatrienes. For example, the butylsulfanyl groups may provide different steric and electronic effects compared to trimethylsilyl or tert-butylsulfanyl groups, leading to distinct chemical behavior and applications.
Propiedades
Número CAS |
526208-90-2 |
|---|---|
Fórmula molecular |
C20H36S4 |
Peso molecular |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-5-9-15-21-19(22-16-10-6-2)13-14-20(23-17-11-7-3)24-18-12-8-4/h5-12,15-18H2,1-4H3 |
Clave InChI |
HXYMBXYQCXFCDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=C=C=C(SCCCC)SCCCC)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
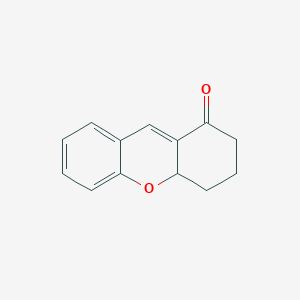
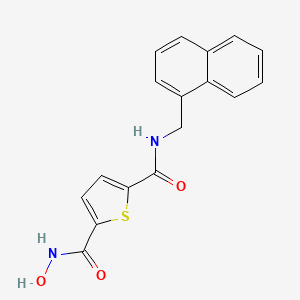


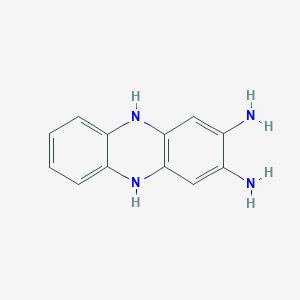
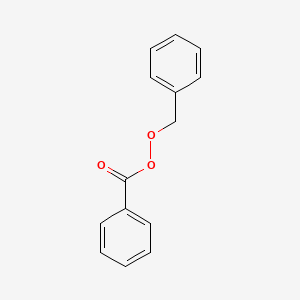

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
